molecular formula C9H16O4 B1266440 tert-Butyl ethyl malonate CAS No. 32864-38-3

tert-Butyl ethyl malonate

Cat. No. B1266440
CAS RN: 32864-38-3
M. Wt: 188.22 g/mol
InChI Key: OCOBFMZGRJOSOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl ethyl malonate involves key steps starting from potassium ethyl malonate to produce the monoethyl malonate intermediate, which is subsequently transformed into this compound. This process is characterized by esterification reactions of dicarboxylic acids and involves the use of pressure bottles to manage the reaction conditions effectively (Strube, 2003).

Molecular Structure Analysis

Although specific studies focusing directly on the molecular structure analysis of this compound were not identified, related compounds have been synthesized and analyzed to understand their structural characteristics. For instance, the synthesis of compounds with tert-butyl groups and their structural elucidation through techniques like FTIR, NMR spectroscopy, and X-ray crystallography offers insights into the molecular architecture and the effects of tert-butyl groups on the compound's overall structure (Çolak et al., 2021).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, leveraging its ester functional groups. It acts as a precursor in diastereoselective coupling reactions with N-(tert-butyl)sulfinyl imines, leading to the synthesis of enantiomerically enriched β-amino esters and β-lactams, demonstrating its utility in producing compounds with high optical purity (Dema, Foubelo, & Yus, 2012). Additionally, tert-butyl groups have been involved in oxidation reactions to synthesize peresters from aldehydes, indicating the versatility of tert-butyl-containing compounds in synthetic organic chemistry (Wei et al., 2011).

Scientific Research Applications

Synthesis and Chemical Reactions

  • tert-Butyl ethyl malonate is utilized in the synthesis of various compounds. Its role as an intermediate in esterification processes is notable, particularly in the preparation of potassium ethyl malonate and the production of ethyl tert-butyl malonate itself (Strube, 2003).
  • It plays a critical role in Knoevenagel condensation reactions, especially in the synthesis of arylidene malonates, which are important in various synthetic and pharmacological studies (Bartoli et al., 2006).
  • This compound is also involved in the synthesis of homocitrate, indicating its relevance in organic chemistry and potentially in biochemistry (Li & Xu, 1998).

Catalysis and Organic Reactions

  • In palladium-catalyzed reactions, this compound is used for the arylation of malonates and cyanoesters, showcasing its versatility in organic synthesis (Beare & Hartwig, 2002).

Environmental and Analytical Chemistry

  • The compound finds application in environmental chemistry, particularly in the study of gasoline oxygenates and their degradation products in water (Church et al., 1997).
  • It also plays a role in the synthesis and characterization of ethyl tert-butyl ether (ETBE), which is relevant in the context of gasoline additives and their environmental impact (Donahue et al., 2002).

Mechanism of Action

While specific mechanisms of action for tert-Butyl ethyl malonate are not mentioned in the search results, it is known to be used in the synthesis of polar ester-functionalized aliphatic polysulfone .

Safety and Hazards

Tert-Butyl ethyl malonate is a combustible liquid . It is advised to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

While specific future directions for tert-Butyl ethyl malonate are not mentioned in the search results, it is known to be used in the synthesis of polar ester-functionalized aliphatic polysulfone . This suggests potential applications in the development of new materials with improved thermal stability.

properties

IUPAC Name

3-O-tert-butyl 1-O-ethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-5-12-7(10)6-8(11)13-9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOBFMZGRJOSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186519
Record name tert-Butyl ethyl malonate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

32864-38-3
Record name 1-(1,1-Dimethylethyl) 3-ethyl propanedioate
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Record name tert-Butyl ethyl malonate
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Record name 32864-38-3
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Record name tert-Butyl ethyl malonate
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Record name tert-butyl ethyl malonate
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Synthesis routes and methods

Procedure details

tert-butanol (2.8 mL, 37.8 mmol) was added to a stirred solution of malonic acid monoethyl ester (5 g, 37.8 mmol) in acetonitrile (45 mL). DCC (8.58 g, 41.6 mmol) dissolved in acetonitrile (5 mL) was added dropwise with stirring over a period of 2 hours. The reaction mixture was filtered and the filtrate was concentrated to afford 4.72 g (66%) of malonic acid tert-butyl ester ethyl ester. LCMS: 189.11 (M+1)+ 93.4%, 1H NMR: (CDCl3): δ 4.2 (q, 2H), 3.3 (s, 2H), 1.4 (s, 9H), 1.3 (t, 3H).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
8.58 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is tert-butyl ethyl malonate used in the synthesis of the polysulfone described in the research?

A1: this compound serves as a key monomer in the synthesis of the novel aliphatic polysulfone. The synthesis involves a polyaddition reaction between vinyl sulfone and this compound in the presence of an amidine base and a catalytic amount of water []. This reaction forms a precursor polymer containing tert-butyl ester groups. Subsequently, a decarbo-tert-butoxylation step, achieved by treatment with trifluoroacetic acid followed by copper(I) oxide, removes the tert-butyl groups, yielding the final polar polysulfone [].

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